molecular formula C16H14F3NO4S B270494 Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate

Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate

Cat. No. B270494
M. Wt: 373.3 g/mol
InChI Key: HBMSERAWKPWZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate, also known as TFPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder with a molecular formula of C16H14F3NO4S and a molecular weight of 387.35 g/mol.

Mechanism of Action

Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate binds to the regulatory domain of PKC, preventing its activation by various stimuli such as diacylglycerol and calcium ions. This inhibition leads to a decrease in downstream signaling pathways that are regulated by PKC, ultimately resulting in the suppression of cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate can induce apoptosis in cancer cells and inhibit their growth and metastasis. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been found to have neuroprotective properties and can protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate in lab experiments is its high selectivity for PKC, which allows researchers to specifically target this enzyme without affecting other cellular processes. However, Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has relatively low solubility in water, which can limit its use in certain experimental settings. In addition, the effects of Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate on PKC activity can vary depending on the cell type and experimental conditions, which requires careful optimization of experimental protocols.

Future Directions

There are several potential future directions for research on Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate. One area of interest is the development of more potent and selective PKC inhibitors based on the Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate scaffold. Another direction is the investigation of the effects of Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate on other cellular processes beyond PKC signaling, such as autophagy and mitochondrial function. Finally, there is a need for more in vivo studies to evaluate the efficacy and safety of Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate in animal models of various diseases.

Synthesis Methods

The synthesis of Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate can be achieved through a multi-step process that involves the reaction of 3-(trifluoromethyl)aniline with benzenesulfonyl chloride, followed by the reaction of the resulting intermediate with ethyl 4-aminobenzoate. The final product is obtained through recrystallization and purification steps.

Scientific Research Applications

Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been widely used in scientific research due to its ability to selectively inhibit the activity of a specific enzyme called protein kinase C (PKC). PKC is involved in a wide range of cellular processes, including cell growth, division, and apoptosis. By inhibiting PKC activity, Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate can help researchers better understand the role of this enzyme in various physiological and pathological conditions.

properties

Product Name

Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate

Molecular Formula

C16H14F3NO4S

Molecular Weight

373.3 g/mol

IUPAC Name

ethyl 4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoate

InChI

InChI=1S/C16H14F3NO4S/c1-2-24-15(21)11-6-8-13(9-7-11)20-25(22,23)14-5-3-4-12(10-14)16(17,18)19/h3-10,20H,2H2,1H3

InChI Key

HBMSERAWKPWZJP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.